1H-Indole-5-acetaldehyde
Description
1H-Indole-5-acetaldehyde (C₁₀H₉NO) is an indole derivative characterized by an acetaldehyde (-CH₂CHO) substituent at the 5-position of the indole core. This compound is of significant interest in organic synthesis and medicinal chemistry due to the reactivity of its aldehyde group, which enables participation in condensation, nucleophilic addition, and cyclization reactions.
Properties
CAS No. |
88730-27-2 |
|---|---|
Molecular Formula |
C10H9NO |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-(1H-indol-5-yl)acetaldehyde |
InChI |
InChI=1S/C10H9NO/c12-6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5-7,11H,4H2 |
InChI Key |
ZNSNIDUXAIIESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indole-5-acetaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method includes the Vilsmeier-Haack reaction, which involves the formylation of indole derivatives using DMF and POCl3 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized versions of the Fischer indole synthesis or other catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole-5-acetaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-5-carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to indole-5-ethanol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of Lewis acids.
Major Products:
Oxidation: Indole-5-carboxylic acid.
Reduction: Indole-5-ethanol.
Substitution: Substituted indole derivatives.
Scientific Research Applications
1H-Indole-5-acetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indole-5-acetaldehyde involves its interaction with various molecular targets and pathways. It can act as a precursor to bioactive indole derivatives that interact with enzymes, receptors, and other proteins, influencing biological processes such as cell signaling and metabolism . The specific pathways and targets depend on the derivative formed and its biological context .
Comparison with Similar Compounds
Substituent Position Variations
The biological and chemical properties of indole derivatives are highly sensitive to the position of substituents. Below is a comparison of 1H-Indole-5-acetaldehyde with compounds featuring substitutions at different positions:
| Compound Name | Substituent Position | Functional Group | Key Properties/Applications | Reference |
|---|---|---|---|---|
| This compound | 5 | Acetaldehyde (-CH₂CHO) | High reactivity for synthesis; potential precursor for bioactive molecules | N/A |
| 1H-Indole-3-acetic acid | 3 | Acetic acid (-CH₂COOH) | Plant growth hormone (auxin analog); regulates cell elongation | |
| Methyl 2-(1H-indol-5-yl)acetate | 5 | Ester (-COOCH₃) | Antimicrobial activity; used in agrochemical research | |
| 1H-Indole-6-carboximidamide | 6 | Carboximidamide (-C(NH₂)NH) | Potential antiviral/anticancer agent; position affects binding affinity |
Key Insight : The 5-position substitution in this compound distinguishes it from 3- or 6-substituted analogs. For example, 1H-Indole-3-acetic acid’s role in plant physiology contrasts with the synthetic utility of the 5-acetaldehyde derivative, which is more reactive due to the aldehyde group .
Functional Group Variations
The type of functional group appended to the indole core significantly influences chemical behavior and applications:
Key Insight : The aldehyde group in this compound offers unique reactivity compared to methyl or carboxylic acid groups. For instance, aldehydes are pivotal in synthesizing imines or hydrazones, which are critical in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
